molecular formula C4H6N4O3S B12828121 4-Sulfamoyl-1H-imidazole-5-carboxamide

4-Sulfamoyl-1H-imidazole-5-carboxamide

Cat. No.: B12828121
M. Wt: 190.18 g/mol
InChI Key: XOCXBLMVIUMNGQ-UHFFFAOYSA-N
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Description

4-Sulfamoyl-1H-imidazole-5-carboxamide is a heterocyclic compound that features both sulfonamide and imidazole functional groups. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfamoyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a sulfonamide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-Sulfamoyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Sulfamoyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions in enzymes and altering their activity. This can lead to inhibition of enzyme function, which is a common mechanism in antimicrobial and anticancer therapies. The sulfonamide group can also interact with biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Sulfamoyl-1H-imidazole-5-carboxamide is unique due to the combination of both sulfonamide and imidazole functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C4H6N4O3S

Molecular Weight

190.18 g/mol

IUPAC Name

5-sulfamoyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H6N4O3S/c5-3(9)2-4(8-1-7-2)12(6,10)11/h1H,(H2,5,9)(H,7,8)(H2,6,10,11)

InChI Key

XOCXBLMVIUMNGQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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